molecular formula C21H16O4 B8488754 Bis(2-ethynylphenyl) pentanedioate CAS No. 66096-91-1

Bis(2-ethynylphenyl) pentanedioate

Cat. No.: B8488754
CAS No.: 66096-91-1
M. Wt: 332.3 g/mol
InChI Key: UPYUTBKBOJBWAP-UHFFFAOYSA-N
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Description

Bis(2-ethynylphenyl) pentanedioate is a synthetic ester derivative of pentanedioic acid (glutaric acid), featuring two 2-ethynylphenyl groups attached to the carboxylate moieties. The ethynylphenyl substituents introduce rigidity and aromaticity, likely enhancing thermal stability and reactivity in polymerization or crosslinking applications. This compound’s bifunctional ester structure positions it as a candidate for materials science, pharmaceutical stabilization, or organic synthesis intermediates .

Properties

CAS No.

66096-91-1

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

bis(2-ethynylphenyl) pentanedioate

InChI

InChI=1S/C21H16O4/c1-3-16-10-5-7-12-18(16)24-20(22)14-9-15-21(23)25-19-13-8-6-11-17(19)4-2/h1-2,5-8,10-13H,9,14-15H2

InChI Key

UPYUTBKBOJBWAP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bis(2-ethynylphenyl) pentanedioate with structurally related pentanedioate esters and derivatives:

Compound Name Substituents Molecular Weight (g/mol)* Key Properties/Applications Reference
This compound 2-ethynylphenyl ~328 (estimated) High rigidity, potential for crosslinking, pharmaceutical stabilization
Dimethyl pentanedioate Methyl 160.17 Volatile ester; used in fragrances, solvents
Bis(2-methyl-8-quinolinyl) pentanedioate 2-methyl-8-quinolinyl ~414 (estimated) Aromatic heterocyclic groups; UV absorption, catalysis
Bis(2-mercaptoethyl) pentanedioate 2-mercaptoethyl 238.34 Thiol functionality; polymer modification, redox chemistry
Bis(2-n-butoxyethyl) phthalate 2-n-butoxyethyl (phthalate) 366.45 Plasticizer; low water solubility, high density (1.06 g/ml)

*Molecular weights are calculated or estimated based on substituent contributions where direct data are unavailable.

Key Comparative Findings

Thermal and Chemical Stability
  • This compound: The ethynyl (C≡C) and phenyl groups confer rigidity and resistance to thermal degradation, similar to aromatic esters like bis(2-methyl-8-quinolinyl) pentanedioate .
  • Dimethyl pentanedioate : Lower stability due to smaller methyl groups; prone to hydrolysis under acidic/basic conditions .
Solubility and Reactivity
  • This compound : Likely hydrophobic due to aromatic substituents, limiting water solubility. Ethynyl groups may enable click chemistry or alkyne-based reactions.
  • Bis(2-mercaptoethyl) pentanedioate : Enhanced solubility in polar solvents due to thiol (-SH) groups; reactive in disulfide bond formation .

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